molecular formula C5H7BrO2 B144556 Methyl 4-bromocrotonate CAS No. 1117-71-1

Methyl 4-bromocrotonate

Cat. No. B144556
CAS RN: 1117-71-1
M. Wt: 179.01 g/mol
InChI Key: RWIKCBHOVNDESJ-NSCUHMNNSA-N
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Description

Methyl 4-bromocrotonate is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and polymer chemistry. It is known for its ability to undergo various chemical reactions, making it a versatile building block in the synthesis of complex molecules.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a method for the synthesis of a Schiff base compound related to methyl 4-bromocrotonate has been reported, which involves the reaction of 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Another study describes the polymerization of methyl crotonate using Lewis pairs, which could be relevant to the synthesis of polymers derived from methyl 4-bromocrotonate .

Molecular Structure Analysis

The molecular structure of compounds closely related to methyl 4-bromocrotonate has been determined using X-ray crystallography. For example, the crystal structure of a 4-bromo-2,2,3-trimethyl-1-phenylphosphetan 1-oxide was elucidated, providing insights into the stereochemistry and molecular conformation of such compounds .

Chemical Reactions Analysis

Methyl 4-bromocrotonate is known to participate in various chemical reactions. A study has reported the nickel-catalyzed C-Br/C-H bis-phenylation of methyl 4-bromocrotonate, which is a stereoselective process yielding methyl (E)-3,4-diphenylbut-2-enoate . Additionally, the kinetics and mechanism of the pyrolysis elimination of methyl 4-bromocrotonate have been investigated, revealing that the reaction follows a first-order rate law and suggesting an intimate ion pair-type of mechanism .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of methyl 4-bromocrotonate are not detailed in the provided papers, related studies can offer some insights. The physical properties such as melting points, boiling points, and solubility can be inferred from similar compounds. The chemical properties, including reactivity and stability, can be deduced from the reactions and mechanisms described in the studies [1-6].

Scientific Research Applications

  • Catalytic Reactions : Methyl 4-bromocrotonate is used in nickel-catalyzed C-Br/C-H bis-phenylation reactions. This process provides a way to create methyl (E)-3,4-diphenylbut-2-enoate, a significant building block in synthetic chemistry (Funicello et al., 2015).

  • Synthesis of HIV-1 Protease Inhibitors : It is utilized in Suzuki coupling protocols to synthesize methyl 4-arylcrotonates, which are crucial in developing unconventional cores of HIV-1 protease inhibitors (Chiummiento et al., 2012).

  • Pheromone Synthesis : The compound plays a role in synthesizing pheromones like methyl (2E,4Z)-2,4-decadienoate, which is a component of the sex pheromone of the bark beetle Pityogenes chalcographus (Maxim et al., 2003).

  • Preparation of Bioactive Compounds : It's used in the asymmetric synthesis of branched-chain analogs of azapyranoses, contributing to the creation of bioactive molecules (Budzińska & Sas, 2001).

  • Pharmaceutical Intermediate Synthesis : Methyl 4-bromocrotonate is involved in enoate reductase-mediated synthesis of intermediates like methyl (S)-2-bromobutanoate, essential for creating certain chiral drugs (Brenna et al., 2012).

  • Nanoparticle Production : The compound is used in palladium nanoparticle synthesis for ligand-free Suzuki-type cross-coupling reactions (Bonis et al., 2017).

Safety And Hazards

Methyl 4-bromocrotonate is classified as a combustible liquid . It causes severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and keeping cool .

properties

IUPAC Name

methyl (E)-4-bromobut-2-enoate
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InChI

InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIKCBHOVNDESJ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID601304209
Record name Methyl (2E)-4-bromo-2-butenoate
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Molecular Weight

179.01 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Methyl 4-bromocrotonate
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Product Name

Methyl 4-bromocrotonate

CAS RN

6000-00-6, 1117-71-1
Record name Methyl (2E)-4-bromo-2-butenoate
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Record name 2-Butenoic acid, 4-bromo-, methyl ester
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Record name Methyl 4-bromocrotonate
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Record name 2-Butenoic acid, 4-bromo-, methyl ester
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Record name Methyl (2E)-4-bromo-2-butenoate
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Record name Methyl 4-bromocrotonate
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Record name Methyl 4-bromocrotonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
411
Citations
P Prempree, S Radviroongit… - The Journal of Organic …, 1983 - ACS Publications
… methyl 4-bromocrotonate with various lithium ester enolates in THF and THF/HMPA solvent systems.8 Results and Discussion Methyl 4-bromocrotonate … of methyl 4-bromocrotonate with …
Number of citations: 46 pubs.acs.org
R Ratney, J English - The Journal of Organic Chemistry, 1960 - ACS Publications
… treated with methyl 4bromocrotonate and the results with all four were disappointing. In all eases, the yields of acidic products were very small and proved to be complex mixtures. …
Number of citations: 20 pubs.acs.org
G Chuchani, I Martin - International journal of chemical kinetics, 1988 - Wiley Online Library
The pyrolysis of methyl 4‐bromocrotonate in the temperature range 300–340C and pressure range 74–170 torr has been shown to be homogeneous, unimolecular, and to follow a first‐…
Number of citations: 3 onlinelibrary.wiley.com
H Gershon, L Shanks, DE Gawiak - Journal of Medicinal …, 1976 - ACS Publications
… Methyl 4bromocrotonate was added to the growth medium at … the toxicity of methyl 4bromocrotonate. Cysteine and glutathione … as methyl 4-bromocrotonate, against M. mucedo and T. …
Number of citations: 15 pubs.acs.org
MK Gurjar, DS Reddy, MM Bhadbhade, RG Gonnade - Tetrahedron, 2004 - Elsevier
This paper describes an efficient synthetic route for novel bicyclic nucleosides. The stereochemistry of the targeted bicyclic nucleosides was successfully achieved by vinylogous …
Number of citations: 17 www.sciencedirect.com
LA Wessjohann, H Wild, LA Ferreira… - Applied …, 2016 - Wiley Online Library
… c Reference reaction of methyl 4-bromocrotonate (6) to main product 7 according to … c Reference reaction of methyl 4-bromocrotonate (6) to main product 7 according to Wessjohann …
Number of citations: 7 onlinelibrary.wiley.com
M Funicello, L Chiummiento, P Lupattelli… - Synthetic …, 2015 - Taylor & Francis
… Considering the strong interest in methodologies that furnish polyarylated frameworks, herein we report our recent outcomes in the nickel-catalyzed double phenylation of an allyl …
Number of citations: 4 www.tandfonline.com
A Datta, H Ila, H Junjappa - Synthesis, 1988 - repository.ias.ac.in
… The 3-oxodithioesters 1 and 3-oxothioamides 6 are shown to undergo base catalyzed S-alkylation with methyl 4-bromocrotonate followed by intramolecular condensation to give the …
Number of citations: 14 repository.ias.ac.in
GA Koppel - Tetrahedron Letters, 1972 - Elsevier
Apriori,(III) and (IV) could have been formed either by y-alkylation of (I) or by a-alkylation followed by rearrangement. If (I) had undergone initial a attack (Scheme 11, one might have …
Number of citations: 20 www.sciencedirect.com
I Monkovic, C Bachand, H Wong - Journal of the American …, 1978 - ACS Publications
… formation from the reaction of methyl 4-bromocrotonate with nucleophiles. Specifically, Ramb… addition of phenylmagneslum bromide to methyl 4-bromocrotonate afforded a 13% yield of …
Number of citations: 17 pubs.acs.org

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